N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide
Description
N-[(3-Methoxythiolan-3-yl)methyl]pent-4-enamide is a synthetic amide derivative characterized by a pent-4-enamide backbone and a 3-methoxythiolan-3-ylmethyl substituent. The thiolan moiety (tetrahydrothiophene ring) at position 3 is functionalized with a methoxy group, which introduces steric and electronic effects distinct from other aliphatic or aromatic substituents.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-3-4-5-10(13)12-8-11(14-2)6-7-15-9-11/h3H,1,4-9H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGGJCCGAIZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide typically involves the reaction of a thiolane derivative with an amide precursor. One common method involves the use of ethyl 4-methylpent-4-enoate and 3-phenylpropan-1-amine, followed by purification through silica gel column chromatography . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as DMAP (4-dimethylaminopyridine) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using industrial-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The thiolane ring and amide group allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Compounds for Comparison :
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxyphenyl)acetamido)pent-4-enamide (): Substituents: Tert-butyl, 4-chlorophenyl, and 4-methoxyphenyl groups.
(2S/R)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide ():
- Substituents: Methyl group at position 2, hydroxy-phenylpropan-2-yl group.
- Structural Impact: Stereoisomerism (2S vs. 2R) and the hydroxyl group may affect solubility and chiral recognition in biological systems.
N-[(3-Methoxythiolan-3-yl)methyl]pent-4-enamide (Target Compound): Substituents: 3-Methoxythiolan-3-ylmethyl group.
Table 1: Substituent Comparison
Analog Comparisons :
- N-(tert-butyl)-...pent-4-enamide : Synthesized via a Ugi multicomponent reaction (60% yield) , enabling rapid assembly of complex structures.
- (2S/R)-...2-methylpent-4-enamide : Derived from acid chloride intermediates using thionyl chloride , a method prone to racemization but efficient for stereoisomer generation.
Spectroscopic and Analytical Data
While direct data for the target compound are unavailable, analogs provide benchmarks:
- NMR Shifts :
- Pent-4-enamide backbone : Olefinic protons in analogs (e.g., 5.6–5.8 ppm for CH₂=CH in ) .
- Methoxy groups : ~3.3–3.5 ppm (), but the thiolan-linked methoxy in the target may shift due to sulfur’s electronegativity.
- Amide protons : ~6.5–8.5 ppm, influenced by substituents (e.g., deshielding by electron-withdrawing groups in ) .
- Mass Spectrometry :
- HRMS data for analogs (e.g., [M+H]⁺ = 567.2452 in ) confirm molecular formulas. The target compound’s mass would reflect its unique sulfur-containing substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
